molecular formula C18H21NO6 B11296838 N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline

Cat. No.: B11296838
M. Wt: 347.4 g/mol
InChI Key: UOXVEDMIWSGBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized coumarin derivatives .

Scientific Research Applications

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with specific molecular targets. The chromenone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is unique due to the presence of the norvaline moiety, which can impart specific biological activities. The ethyl group on the chromenone ring also differentiates it from other similar compounds, potentially leading to distinct chemical and biological properties .

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C18H21NO6/c1-3-5-14(18(22)23)19-16(20)10-24-12-6-7-13-11(4-2)8-17(21)25-15(13)9-12/h6-9,14H,3-5,10H2,1-2H3,(H,19,20)(H,22,23)

InChI Key

UOXVEDMIWSGBBC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.